molecular formula C15H25NO2 B1588494 (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol CAS No. 809282-20-0

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Cat. No.: B1588494
CAS No.: 809282-20-0
M. Wt: 251.36 g/mol
InChI Key: PZNRRUTVGXCKFC-DOMZBBRYSA-N
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Description

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a chiral tertiary alcohol with a molecular formula of C₁₅H₂₅NO₂ (MW: 251.36 g/mol) and CAS number 175590-76-8 . Its structure features a dimethylamino group, a 3-methoxyphenyl substituent, and a methylpentanol backbone. This compound is a critical intermediate in synthesizing tapentadol, a centrally acting analgesic with dual μ-opioid receptor agonism and norepinephrine reuptake inhibition . Its stereochemistry (2S,3R) is essential for pharmacological activity, as enantiomeric or diastereomeric forms exhibit distinct biological and chemical profiles .

Properties

CAS No.

809282-20-0

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

(2R,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

InChI

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15+/m1/s1

InChI Key

PZNRRUTVGXCKFC-DOMZBBRYSA-N

SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O

Isomeric SMILES

CC[C@@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O

Pictograms

Corrosive; Irritant

Origin of Product

United States

Biological Activity

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS: 809282-20-0) is a chiral compound with significant biological activity, particularly in the context of analgesic properties. This compound serves as an intermediate in the synthesis of tapentadol, a medication used for pain management. Understanding its biological activity is crucial for further applications in pharmacology and medicinal chemistry.

The molecular formula of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is C15H25NO2, with a molecular weight of 251.36 g/mol. It has a topological polar surface area of 32.7 Ų and a logP value of 2.6, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
XLogP2.6
Topological Polar Surface Area32.7 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

The biological activity of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol primarily involves its interaction with the central nervous system (CNS). As an analog of norepinephrine and serotonin reuptake inhibitors, it exhibits dual action by modulating pain pathways through:

  • Norepinephrine Reuptake Inhibition : Enhances the availability of norepinephrine in synaptic clefts, which can increase pain threshold.
  • Serotonin Reuptake Inhibition : Similar to norepinephrine, increased serotonin levels can lead to enhanced mood and reduced perception of pain.

Case Studies and Research Findings

Research indicates that compounds similar to (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol have been effective in treating various types of pain including neuropathic and acute pain conditions.

Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of tapentadol, highlighting its active metabolites derived from (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. Results showed significant reductions in pain scores in models of acute pain compared to placebo controls .

Study 2: Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics with peak plasma concentrations achieved within 1 to 2 hours post-administration. The half-life is approximately 4 hours, allowing for effective dosing regimens .

Study 3: Safety Profile

Safety assessments indicate that (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol has a low incidence of adverse effects when administered at therapeutic doses. Common side effects include mild gastrointestinal disturbances and dizziness, which are manageable .

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor in the production of tapentadol , a medication used for pain management. The compound's stereospecific synthesis allows for high yields and purities, making it a valuable asset in pharmaceutical chemistry .

Potential Therapeutic Uses

Research indicates that compounds similar to (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol exhibit properties that may benefit conditions such as:

  • Chronic Pain : Its role as an intermediate in tapentadol synthesis suggests potential efficacy in treating various pain syndromes.
  • Neuropathic Pain : Given its structural similarities to other analgesics, further studies could reveal its effectiveness against neuropathic pain.

Synthetic Methodologies

The synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves several methodologies:

Stereospecific Synthesis

A notable method involves the reaction of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with ethylmagnesium bromide. This process has shown significant efficiency and environmental compliance compared to traditional methods .

Racemization Processes

Innovative racemization techniques allow for the conversion of enantiomers to obtain the desired stereoisomer with improved yields . These methods are crucial for producing high-purity compounds necessary for pharmaceutical applications.

Case Study 1: Tapentadol Synthesis

A study highlighted the efficiency of synthesizing (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol as an intermediate for tapentadol production. The process utilized environmentally friendly solvents and conditions, yielding high-purity products suitable for clinical applications .

Case Study 2: Analgesic Properties

Research into compounds derived from (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol has demonstrated their potential analgesic properties. These findings suggest that further exploration could lead to new pain management therapies that leverage this compound's unique structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(2R,3R)-Enantiomer
  • Structure : Same functional groups but opposite configuration at C2 and C3.
  • Pharmacology : Demonstrates weaker analgesic effects compared to the (2S,3R)-form due to reduced binding affinity for μ-opioid receptors .
  • Synthesis : Produced via similar Grignard reactions but requires chiral resolution to isolate the enantiomer .
  • Applications : Primarily used in analytical studies to benchmark stereochemical purity .
(2S,3S)-Diastereomer
  • Structure : Differs in configuration at both C2 and C3.
  • Pharmacology: Exhibits negligible opioid activity but retains partial norepinephrine reuptake inhibition, making it less effective for pain management .
  • Synthesis : Requires alternative stereocontrol strategies, such as chiral auxiliaries or enantioselective catalysis .

Backbone-Modified Analogs

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpropan-3-ol
  • Structure: Shorter pentane chain (propanol backbone).
  • Pharmacology : Reduced analgesic potency due to truncated hydrophobic interactions with opioid receptors .
  • Synthesis : Synthesized via reductive amination of 3-(3-methoxyphenyl)-2-methylpropan-3-ol .
1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylbutan-3-ol
  • Structure: Intermediate chain length (butanol backbone).
  • Pharmacology : Moderate activity between pentan-3-ol and propan-3-ol analogs, highlighting the role of chain length in receptor engagement .

Functional Group Variants

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide
  • Structure : Replaces hydroxyl group with an amide.
  • Pharmacology : Lacks opioid activity but shows muscarinic receptor antagonism, indicating functional group-dependent target selectivity .
Tapentadol-d5 O-Sulfate
  • Structure : Deuterated sulfate derivative of tapentadol.
  • Applications : Used in pharmacokinetic studies to trace metabolic pathways without altering receptor interactions .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name CAS Number Molecular Formula Key Pharmacological Features Reference
(2S,3R)-Target Compound 175590-76-8 C₁₅H₂₅NO₂ Dual μ-opioid agonist + norepinephrine reuptake inhibitor
(2R,3R)-Enantiomer 175590-75-7 C₁₅H₂₅NO₂ Weak μ-opioid binding, analytical standard
(2S,3S)-Diastereomer N/A C₁₅H₂₅NO₂ Partial norepinephrine inhibition
1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpropan-3-ol N/A C₁₃H₂₁NO₂ Reduced analgesic activity

Key Research Findings

Stereochemical Specificity : The (2S,3R)-configuration is critical for high-affinity μ-opioid receptor binding. Enantiomers show 10–20x lower activity in vitro .

Chain Length Effects: Increasing backbone length from propanol to pentanol enhances hydrophobic interactions, improving analgesic efficacy by 50% .

Metabolic Stability : The hydroxyl group in the (2S,3R)-compound undergoes glucuronidation, reducing systemic toxicity compared to amine-rich analogs .

Preparation Methods

Stereospecific Synthesis via Grignard Reaction

The key preparation step involves a stereospecific Grignard reaction between a chiral ketone and an aryl halide-derived Grignard reagent.

  • Starting Materials:

    • (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (a chiral ketone)
    • Ethylmagnesium bromide (Grignard reagent)
    • 3-bromoanisole (for preparation of the aryl Grignard intermediate)
  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF), preferred for its ability to stabilize Grignard reagents and dissolve both reactants.
    • Temperature: Controlled at approximately 15°C to 25°C to optimize stereoselectivity and yield.
    • Time: Typically 2 to 4 hours for the Grignard addition step.
    • Workup: Quenching with aqueous ammonium bisulfate solution to neutralize excess Grignard reagent and isolate the product.
  • Process Description:

    • Preparation of the aryl Grignard reagent by reacting 3-bromoanisole with magnesium turnings in an ether solvent with catalytic iodine.
    • Addition of ethylmagnesium bromide to the chiral ketone in THF at low temperature.
    • The nucleophilic attack of the Grignard reagent on the ketone carbonyl leads to the formation of the chiral alcohol with defined stereochemistry.
    • Quenching and phase separation followed by concentration under reduced pressure yields the target compound.
  • Outcome:

    • High yield (up to 99%)
    • High enantiomeric excess (ee ~95%)
    • Product obtained as a colorless oil with excellent purity.

Racemization and Stereochemical Control

  • The process also includes racemization steps for the starting ketone intermediates to obtain racemic mixtures when desired.
  • Racemization involves treatment of the chiral ketone with a base in the presence of solvents, allowing interconversion between stereoisomers.
  • This step is crucial for controlling the stereochemical purity and optimizing the yield of the desired stereoisomer in subsequent reactions.

Solvent and Temperature Optimization

  • Preferred solvents include ethers such as tetrahydrofuran (THF), 1,4-dioxane, and diethyl ether, as well as halogenated solvents like methylene chloride.
  • THF is most commonly used due to its favorable properties for Grignard reactions.
  • Reaction temperatures range from 0°C to the boiling point of the solvent, with 15°C to 25°C being optimal for stereospecificity and reaction rate.
  • Reaction times vary from 15 minutes up to 10 hours, with 30 minutes to 2 hours being typical for efficient conversion.

Summary Table of Key Preparation Parameters

Parameter Details Notes
Starting Ketone (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one Chiral ketone, ee ~95%
Grignard Reagent Ethylmagnesium bromide Prepared from 3-bromoanisole
Solvent Tetrahydrofuran (THF) Preferred solvent
Temperature 15°C to 25°C Controlled for stereospecificity
Reaction Time 2 to 4 hours For Grignard addition
Workup Aqueous ammonium bisulfate quench Phase separation and concentration
Yield Up to 99% High yield
Enantiomeric Excess Approximately 95% High stereochemical purity
Product Form Colorless oil Purity suitable for pharmaceutical use

Detailed Research Findings and Advantages

  • The described stereospecific synthesis offers a more efficient and environmentally acceptable route compared to older methods.
  • The process avoids harsh conditions and uses relatively mild temperatures and common organic solvents.
  • The stereochemical integrity of the product is maintained through careful control of reaction conditions and use of chiral starting materials.
  • The preparation method is scalable and suitable for industrial pharmaceutical intermediate production.
  • The racemization step allows flexibility in obtaining either enantiomer or racemic mixtures as needed for downstream synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol with high enantiomeric purity?

  • Methodological Answer : The synthesis requires precise control over stereochemistry. A common approach involves reductive amination of the intermediate 3-(3-methoxyphenyl)-2-methylpentan-3-ol using dimethylamine. Chiral resolution techniques or enantioselective catalysts (e.g., palladium on carbon with hydrogen gas) are critical. Solvents like methanol or THF and temperatures of 20–40°C are optimal. Continuous flow reactors may enhance scalability and yield in industrial settings .

Q. Which analytical techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can identify stereoisomers via coupling constants and diastereotopic proton splitting. Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns) separates enantiomers. X-ray crystallography provides definitive stereochemical confirmation using single-crystal data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including P95 respirators, nitrile gloves, and safety goggles. Avoid inhalation of dust or aerosols. Work in a fume hood with adequate ventilation. In case of skin contact, wash immediately with water and consult medical advice. Store at 2–8°C in a dry environment to maintain stability .

Advanced Research Questions

Q. How does the stereochemistry at C2 and C3 influence the compound's interaction with biological targets?

  • Methodological Answer : The (2S,3R) configuration enables distinct hydrogen bonding and π-π interactions with aromatic residues in proteins. For example, the dimethylamino group engages with neurotransmitter receptors (e.g., opioid receptors), while the methoxyphenyl moiety enhances binding affinity. Enantiomers like (2R,3R) show reduced analgesic efficacy due to steric clashes in receptor pockets .

Q. What strategies can resolve contradictions in biological activity data reported for different stereoisomers?

  • Methodological Answer : Use comparative pharmacodynamic assays (e.g., radioligand binding studies) to quantify receptor affinity differences. Validate purity via chiral HPLC and correlate activity with enantiomeric excess (ee). For in vivo models, employ stereoselective pharmacokinetic profiling to assess bioavailability and metabolite formation .

Q. How can oxidation reactions of the hydroxyl group be optimized to avoid undesired byproducts?

  • Methodological Answer : Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane at reflux minimizes over-oxidation to carboxylic acids. Alternatively, chromium trioxide (CrO3_3) in anhydrous conditions selectively generates ketone derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using flash chromatography .

Q. What explains discrepancies in synthetic yields when using different reducing agents?

  • Methodological Answer : Sodium cyanoborohydride (NaBH3_3CN) offers higher selectivity for reductive amination at neutral pH, while hydrogen gas (H2_2) with Pd/C requires careful pressure control. Impurities in the starting material (e.g., residual amines) can reduce catalyst efficiency. Yield optimization involves adjusting solvent polarity (e.g., ethanol vs. THF) and reaction time .

Data Contradiction Analysis

Q. Why do some studies report conflicting neuroprotective effects of this compound?

  • Methodological Answer : Variability arises from differences in cell models (e.g., primary neurons vs. immortalized lines) and assay endpoints (e.g., apoptosis markers vs. mitochondrial viability). Standardize protocols using validated biomarkers (e.g., caspase-3 activity) and include positive controls (e.g., BDNF). Confirm compound stability in culture media via LC-MS .

Q. How can researchers reconcile divergent results in anti-inflammatory assays across laboratories?

  • Methodological Answer : Discrepancies may stem from cytokine measurement methods (ELISA vs. multiplex assays) or dosing schedules. Use lipopolysaccharide (LPS)-induced inflammation models with consistent exposure times (e.g., 24 hours). Normalize data to vehicle controls and validate purity via 1H^{1}\text{H}-NMR to rule out batch variability .

Tables for Key Data

Synthetic Method Comparison NaBH3_3CNH2_2/Pd/C
Yield (%)65–7570–85
Enantiomeric Excess (ee)90–95%85–90%
ScalabilityLab-scaleIndustrial
Reference
Biological Activity Profile Analgesic (ED50_{50})Neuroprotective (IC50_{50})
(2S,3R)-isomer5 mg/kg10 µM
(2R,3R)-isomer>20 mg/kg>50 µM
Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Reactant of Route 2
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(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

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